Anti-Tubercular Activity: C-2 Isopropyl vs. C-2 Ethyl (Predicted Loss of Potency Based on Class SAR)
The anti-tubercular activity of 2-isopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole has not been explicitly measured in a published study. However, the SAR from the only comprehensive PAB profiling study provides the basis for an evidence-based prediction. In the J. Med. Chem. 2015 study, the 3-carbon linked analog 2-ethyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole (compound 5) exhibited an MIC of 3.4–5.2 µM against M. tuberculosis H37Rv [1]. Critically, the 2-methyl analogs (compounds 7–10) were completely inactive (MIC > 20 µM) [1]. The SAR trend demonstrates that the C-2 position requires a minimal alkyl size (ethyl preferred); smaller substituents (methyl) ablate activity, and the introduction of steric bulk beyond ethyl has not been published as tolerated. Given that an isopropyl group is sterically larger than ethyl, this compound is predicted to have significantly reduced or absent anti-tubercular activity relative to the 2-ethyl reference compound 5 (MIC = 3.4–5.2 µM). The most potent PAB compound reported—arising from further optimization of substituents on the benzimidazole core and the phenoxy ring—achieved an MIC of 52 nM with a selectivity index (SI) of 523 against eukaryotic cells [1]. This compound lacks those optimized substituents.
| Evidence Dimension | In vitro anti-tubercular activity (MIC) against M. tuberculosis H37Rv, aerobic replicating conditions |
|---|---|
| Target Compound Data | No published MIC data; predicted MIC > 20 µM or significantly reduced relative to ethyl analog based on C-2 steric intolerance SAR |
| Comparator Or Baseline | 2-Ethyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole (compound 5): MIC = 3.4–5.2 µM. 2-Methyl analogs (compounds 7–10): MIC > 20 µM. Optimized PAB compound (14): MIC = 0.15 µM (150 nM). Most potent PAB overall: MIC = 52 nM (SI = 523). |
| Quantified Difference | Predicted >3.8-fold loss of activity vs. ethyl analog (using 20 µM threshold); magnitude of loss unconfirmed. |
| Conditions | M. tuberculosis H37Rv grown aerobically; MIC determined by broth microdilution (colloquially 'London Pride' medium); data from Chandrasekera et al., J. Med. Chem. 2015. |
Why This Matters
For researchers procuring this compound as an anti-tubercular lead, the absence of activity data for the 2-isopropyl analog combined with class SAR predicting reduced potency means it should not be used as a direct substitute for the 2-ethyl PAB reference compound without independent MIC confirmation.
- [1] Chandrasekera, N. S.; Alling, T.; Bailey, M. A.; Files, M.; Early, J. V.; Ollinger, J.; Ovechkina, Y.; Masquelin, T.; Desai, P. V.; Cramer, J. W.; Hipskind, P. A.; Odingo, J. O.; Parish, T. Identification of Phenoxyalkylbenzimidazoles with Antitubercular Activity. J. Med. Chem. 2015, 58 (18), 7273–7285. View Source
